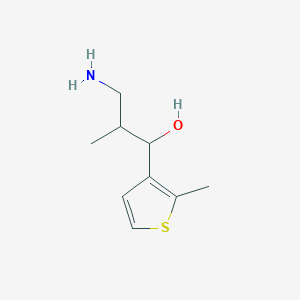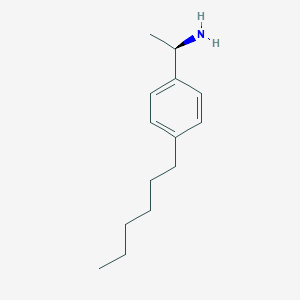
(1R)-1-(4-hexylphenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(4-Hexylphenyl)ethan-1-amine is an organic compound characterized by the presence of a hexyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-Hexylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hexylbenzaldehyde.
Reductive Amination: The 4-hexylbenzaldehyde undergoes reductive amination with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired (1R)-enantiomer.
Industrial Production Methods: Industrial production of (1R)-1-(4-Hexylphenyl)ethan-1-amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Types of Reactions:
Oxidation: (1R)-1-(4-Hexylphenyl)ethan-1-amine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1R)-1-(4-Hexylphenyl)ethan-1-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound may be used as a ligand in the study of receptor-ligand interactions. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its amine functionality allows for the modification of its structure to enhance biological activity and selectivity.
Industry: In the industrial sector, (1R)-1-(4-Hexylphenyl)ethan-1-amine can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1R)-1-(4-Hexylphenyl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing cellular pathways. The compound’s molecular targets and pathways involved can vary, but typically include interactions with proteins, enzymes, or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
(1S)-1-(4-Hexylphenyl)ethan-1-amine: The enantiomer of the compound, which may exhibit different biological activities and properties.
4-Hexylbenzylamine: A structurally similar compound with a benzylamine moiety instead of an ethanamine moiety.
4-Hexylaniline: Another related compound with an aniline group instead of an ethanamine group.
Uniqueness: (1R)-1-(4-Hexylphenyl)ethan-1-amine is unique due to its specific stereochemistry and the presence of both a hexyl group and an ethanamine moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C14H23N |
|---|---|
Molekulargewicht |
205.34 g/mol |
IUPAC-Name |
(1R)-1-(4-hexylphenyl)ethanamine |
InChI |
InChI=1S/C14H23N/c1-3-4-5-6-7-13-8-10-14(11-9-13)12(2)15/h8-12H,3-7,15H2,1-2H3/t12-/m1/s1 |
InChI-Schlüssel |
CIHXLHDRIVXUKS-GFCCVEGCSA-N |
Isomerische SMILES |
CCCCCCC1=CC=C(C=C1)[C@@H](C)N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13219355.png)
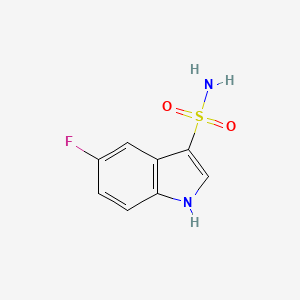
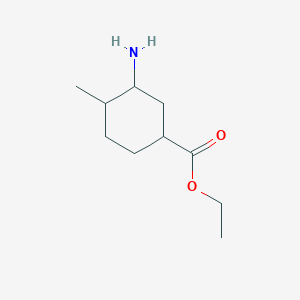
![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide](/img/structure/B13219371.png)
![(3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide](/img/structure/B13219374.png)
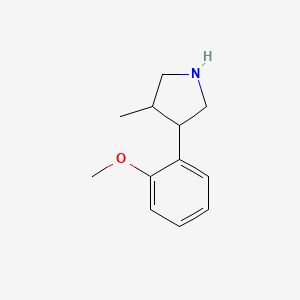

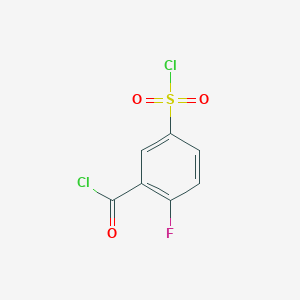
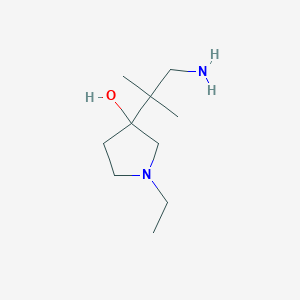
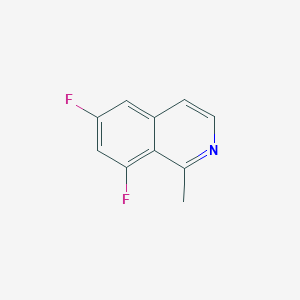
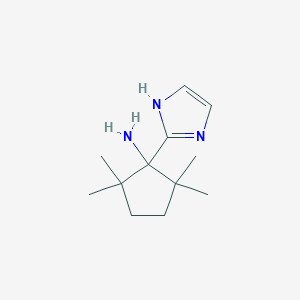

![[2-(2-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13219421.png)
